

Evaluating the Therapeutic Index of Tanghinin: A Comparative Guide for Preclinical Research

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Compound of Interest

Compound Name: Tanghinin

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This guide provides a comparative evaluation of the therapeutic index of **Tanghinin**, a cardiac glycoside with noted cytotoxic properties, within the context of preclinical models. Due to a scarcity of publicly available in vivo data specifically defining the therapeutic and toxic dose ranges of **Tanghinin** for cardiac effects, this document focuses on a comparative analysis with well-characterized cardiac glycosides. It further outlines the established experimental methodologies required to determine the therapeutic index, providing a framework for future preclinical investigations of **Tanghinin**.

Comparative Analysis of Cardiac Glycoside Therapeutic Indices

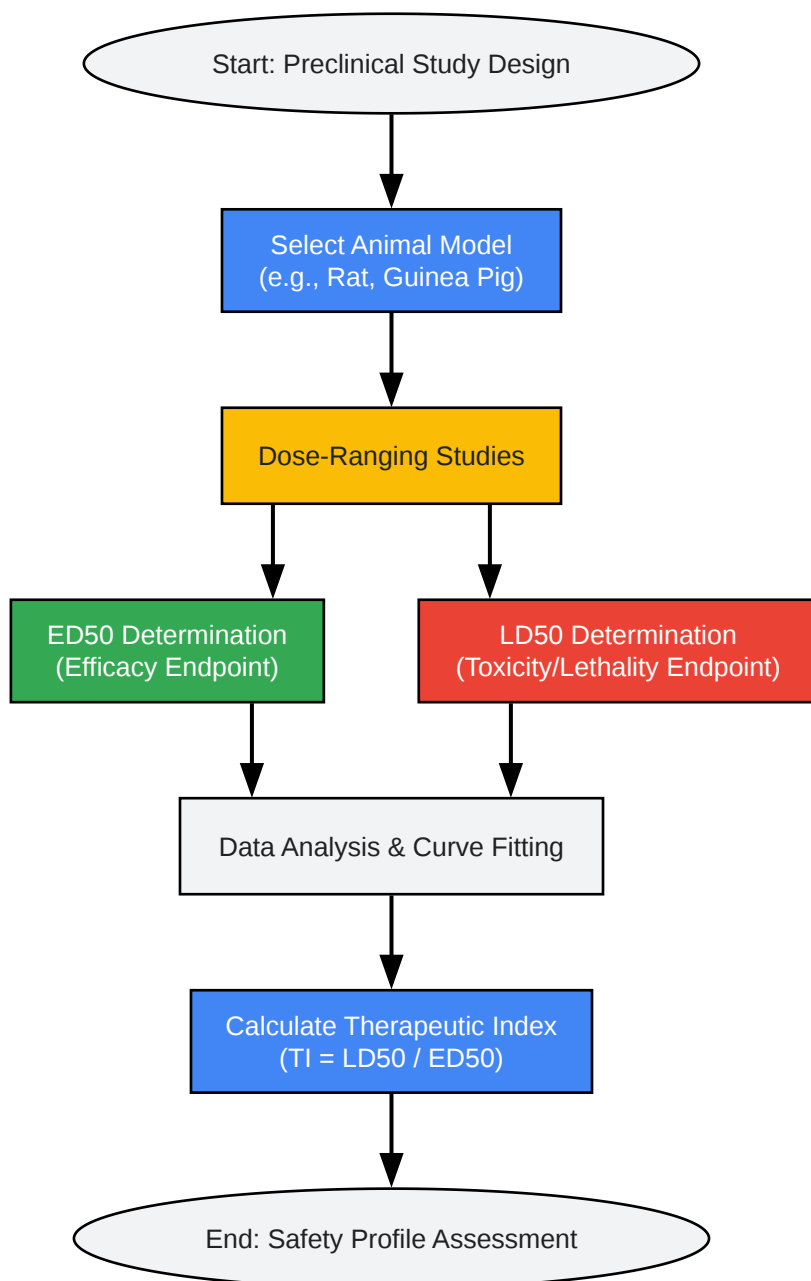
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. For cardiac glycosides, this index is notoriously narrow, demanding careful dose monitoring.^{[1][2]} While specific preclinical TI data for **Tanghinin** is not readily available in the current literature, a comparison with established cardiac glycosides like Digoxin and Ouabain highlights the typical therapeutic window for this class of compounds.

Compound	Preclinical Model(s)	ED50 (Effective Dose for 50% of subjects)	LD50 (Lethal Dose for 50% of subjects)	Therapeutic Index (LD50/ED50)	Reference
Tanghinin	Data Not Available	Data Not Available	Data Not Available	Data Not Available	
Digoxin	Guinea Pig	~0.025 mg/kg (inotropic effect)	~0.3-0.4 mg/kg	~12-16	[General knowledge, specific values vary by study]
Ouabain	Rat	~0.1 mg/kg (inotropic effect)	~0.5-0.7 mg/kg	~5-7	[General knowledge, specific values vary by study]

Note: The values presented for Digoxin and Ouabain are approximate and can vary significantly based on the specific preclinical model, route of administration, and the endpoint measured for efficacy and toxicity. The absence of data for **Tanghinin** underscores the need for dedicated preclinical studies to ascertain its safety profile.

Mechanism of Action: The Na⁺/K⁺-ATPase Signaling Pathway

Cardiac glycosides, including presumably **Tanghinin**, exert their effects by inhibiting the Na⁺/K⁺-ATPase pump in cardiac myocytes.[3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility.



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